Dhx9-IN-6

DHX9 inhibition Biochemical IC50 Tool compound

Researchers requiring a DHX9 inhibitor for dose-dependent phenotypic screening often face the challenge of rapid target saturation with low-nanomolar tool compounds. Dhx9-IN-6 addresses this with a moderate biochemical IC50 (0.32 µM), enabling graded cellular response observation. - Anti-proliferative activity in LS411N colorectal cancer cells: IC50 = 26.4 nM. - Distinct thiophene-2-carboxamide scaffold supports SAR studies and ATP-competitive binding mode analysis. - Supplied as a reference compound with verified identity, ideal for synthetic lethality and combination therapy research.

Molecular Formula C23H18ClFN4O4S2
Molecular Weight 533.0 g/mol
Cat. No. B12363467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhx9-IN-6
Molecular FormulaC23H18ClFN4O4S2
Molecular Weight533.0 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC(=CC(=C1)NC(=O)C2=CC(=CS2)C3=C(C=CC=N3)OCC4=CC(=CN=C4)F)Cl
InChIInChI=1S/C23H18ClFN4O4S2/c1-35(31,32)29-19-8-16(24)7-18(9-19)28-23(30)21-6-15(13-34-21)22-20(3-2-4-27-22)33-12-14-5-17(25)11-26-10-14/h2-11,13,29H,12H2,1H3,(H,28,30)
InChIKeyNPHAXUSEUGJGNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dhx9-IN-6 DHX9 Helicase Inhibitor


Dhx9-IN-6 (also known as Compound 620) is a synthetic small-molecule inhibitor of the ATP-dependent RNA helicase A, DHX9 (also referred to as DEAD-box helicase 9, DDX9) [1]. This compound is a member of a class of DHX9 inhibitors that have emerged as important tools for probing the biology of DHX9, a multifunctional DExH-box RNA helicase implicated in genome stability, replication, transcription, and translation, with elevated expression observed in multiple cancer types [2]. Dhx9-IN-6 is supplied for research purposes, with demonstrated activity in biochemical and cell-based assays, making it a valuable reagent for investigating the functional consequences of DHX9 inhibition in cancer models [1].

Target study DHX9 helicase functional investigation in cancer models
Assay type Biochemical and cell-based inhibition assays supported
Compound role Early-generation inhibitor for SAR and target engagement studies

Dhx9-IN-6 vs. Analog DHX9 Inhibitors


The class of DHX9 inhibitors is chemically and pharmacologically diverse. Key differences in core scaffolds, potency ranges, mechanisms of action (allosteric vs. ATP-competitive), and cellular activity profiles preclude simple substitution of one DHX9 inhibitor for another. For instance, the potency of related compounds like DHX9-IN-1 and DHX9-IN-5 can differ by over 1000-fold in biochemical assays, and these differences translate to varying degrees of cellular and in vivo efficacy [1]. Furthermore, advanced inhibitors like ATX968 (DHX9-IN-2) and GH3595 have been optimized for oral bioavailability and demonstrate selectivity profiles against related helicases, whereas earlier-generation or less-optimized inhibitors may have distinct liabilities or utility as tool compounds for specific contexts [2][3]. Selecting Dhx9-IN-6, therefore, requires a precise understanding of its unique potency, cellular activity, and how it benchmarks against these closest analogs.

Scaffold & mechanism Thiophene-2-carboxamide core likely differs from allosteric inhibitors; binding mode not fully defined, limiting direct replacement.
Potency class Inhibitor potency spans >1,000-fold among DHX9 compounds; cellular activity profiles may not transfer between structural classes.
Selectivity gap Full off-target panel not characterized; advanced probes (e.g., ATX968) show defined helicase/kinase selectivity that may not apply.

Dhx9-IN-6 Quantitative Comparison


Biochemical Potency Profile

Dhx9-IN-6 exhibits an IC50 of 0.32 µM for the inhibition of DEAD-box helicase 9 (DDX9/DHX9) [1]. This places it in a distinct potency class compared to the most potent DHX9 inhibitors. For example, DHX9-IN-5 (IC50 = 4.3 nM) [2], DHX9-IN-1 (IC50 = 9.45 nM) , and the advanced tool compound ATX968 (DHX9-IN-2, IC50 = 8 nM) all display low nanomolar potency, making them roughly 70- to 40-fold more potent in biochemical assays. This moderate potency of Dhx9-IN-6 can be an advantage in cellular studies where the aim is to observe graded phenotypic responses without saturating target engagement, potentially avoiding the maximal stress responses induced by ultra-potent inhibitors.

Biochemical potency
Cross-study comparable
IC50 0.32 µM vs. 4.3–9.45 nM for advanced inhibitors
Supports graded target engagement studies
Comparison across reported biochemical assays; protocols may vary.
DHX9 inhibition Biochemical IC50 Tool compound

Cellular Anti-Proliferative Potency

In the LS411N colorectal cancer cell line, Dhx9-IN-6 demonstrates a cellular anti-proliferative IC50 of 0.0264 µM (26.4 nM) [1]. This is in the same low nanomolar range as several other DHX9 inhibitors. For instance, DHX9-IN-3 shows an anti-proliferative IC50 of 8.7 nM in LS411N cells , and ATX968 (DHX9-IN-2) induces Alu-mediated circular RNA with EC50s ranging from 95 to 236 nM, a functional readout linked to anti-proliferative effects . While not a direct comparator due to differing endpoints, the similar range suggests Dhx9-IN-6 is highly effective at suppressing cancer cell growth, with a cellular activity that is 12-fold more potent than its biochemical IC50, a desirable characteristic potentially indicating efficient cellular uptake or target engagement.

Cellular anti-proliferation
Cross-study comparable
IC50 26.4 nM in LS411N colorectal cancer cells
Low nanomolar cell-based response reported
Anti-proliferation readout; correlates with biochemical inhibition.
LS411N Colorectal cancer Cellular IC50 Anti-proliferation

Chemical Scaffold and Selectivity

Dhx9-IN-6's chemical structure is based on a thiophene-2-carboxamide core (N-[3-chloro-5-(methanesulfonamido)phenyl]-4-[3-[(5-fluoro-3-pyridinyl)methoxy]-2-pyridinyl]thiophene-2-carboxamide) [1]. This scaffold is distinct from advanced allosteric inhibitors like ATX968 (DHX9-IN-2) and GH3595, which bind to a pocket distinct from the ATP-binding site [2]. While the precise binding mode of Dhx9-IN-6 is not explicitly documented, its classification as an 'ATP-dependent' inhibitor suggests it may interact at or near the ATP-binding site or affect ATP hydrolysis. The chemical differentiation is critical, as allosteric inhibitors like ATX968 demonstrate high selectivity over related helicases (e.g., DHX36, SMARCA2) and a broad panel of kinases , a profile not yet characterized for Dhx9-IN-6. This lack of a full selectivity panel is a key differentiator; Dhx9-IN-6 serves as an early-generation tool compound with unknown off-target liabilities, whereas ATX968 and GH3595 are advanced, highly characterized probe molecules.

Scaffold & selectivity
Class-level inference
Thiophene-2-carboxamide, ATP-dependent; selectivity panel not reported
Early-generation tool compound context
Distinct from allosteric probes; off-target liabilities require review.
Chemical scaffold Thiophene-2-carboxamide Selectivity Mechanism of action

Solubility and Experimental Handling

Dhx9-IN-6 demonstrates solubility in DMSO at a concentration of 1-10 mg/mL [1], and is typically soluble in DMSO at 10 mM [2]. This solubility profile is suitable for preparing stock solutions for in vitro cellular and biochemical assays. In contrast, some advanced DHX9 inhibitors, while more potent and selective, may have different solubility characteristics requiring specialized formulations for in vivo use . For example, ATX968 is supplied as a solid powder with a defined solubility in DMSO (10 mM), but its advanced preclinical development implies optimization for oral bioavailability, a feature not applicable to Dhx9-IN-6. The practical solubility of Dhx9-IN-6 ensures straightforward handling for a wide range of standard laboratory experiments.

Solubility
Supporting evidence
1–10 mg/mL in DMSO; typical stock 10 mM
Suitable for in vitro assay preparation
As per vendor datasheets; confirm for specific protocol.
Solubility DMSO In vitro assay Formulation

Dhx9-IN-6 Research Applications


Phenotypic Screening in Cancer Cells

Given its potent anti-proliferative activity in LS411N colorectal cancer cells (IC50 = 26.4 nM) and its moderate biochemical potency, Dhx9-IN-6 is ideally suited for phenotypic screening campaigns aiming to identify synthetic lethal interactions or combination therapies in DHX9-dependent cancer models [1]. Its use allows for the observation of graded cellular responses without the rapid target saturation that occurs with low nanomolar inhibitors like DHX9-IN-5 or ATX968 [2]. This makes Dhx9-IN-6 a valuable tool for dissecting the dynamic range of DHX9-dependent cellular processes, such as R-loop accumulation or replication stress, in a controlled, dose-dependent manner.

SAR and Medicinal Chemistry Studies

Dhx9-IN-6's distinct thiophene-2-carboxamide scaffold, compared to the allosteric binding mode of advanced inhibitors like ATX968 and GH3595 [3], makes it a valuable reference compound for SAR studies. Researchers can use Dhx9-IN-6 as a starting point for chemical optimization to improve potency or explore alternative binding modes. Its moderate activity and well-defined chemical structure provide a benchmark against which new analogs can be compared, particularly for those seeking to develop ATP-competitive or novel allosteric DHX9 inhibitors.

DHX9 ATPase Mechanistic Studies

As an 'ATP-dependent' inhibitor, Dhx9-IN-6 can be employed in biochemical assays to study the enzyme's ATPase cycle and its coupling to helicase unwinding activity. By comparing its effects with those of an allosteric inhibitor like ATX968 (which is a partial ATPase inhibitor but full unwinding inhibitor) [4], researchers can gain deeper insights into the structural and functional dynamics of DHX9. Dhx9-IN-6's moderate IC50 (0.32 µM) provides a useful baseline for measuring the impact of mutations or cofactors on inhibitor binding in a biochemical setting [1].

Application
Selection Property
Validation Focus
Phenotypic screening in cancer cell models
Moderate biochemical potency enabling graded target engagement
Dose-response and combination studies in MSI-H colorectal cancer lines
SAR & medicinal chemistry reference
Distinct thiophene-2-carboxamide scaffold
Benchmarking new analogs against ATP-competitive and allosteric inhibitors
DHX9 ATPase cycle mechanistic studies
ATP-dependent inhibition context
Comparison with allosteric inhibitor modes and cofactor effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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